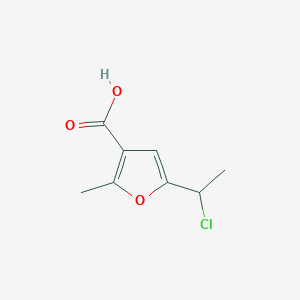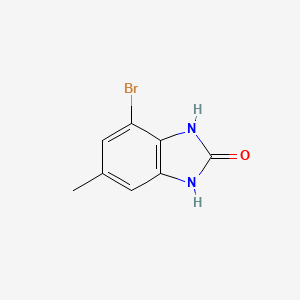
4-(oxolan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-2-yl)aniline, also known as 4-ethoxyaniline, is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of aniline, an aromatic amine, and is an important intermediate in the synthesis of a variety of compounds. 4-(Oxolan-2-yl)aniline has been studied extensively for its various biochemical and physiological effects, as well as its potential applications in research and industrial settings.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-2-yl)aniline is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as dyes and pharmaceuticals. It has also been studied for its potential applications in materials science, such as in the synthesis of polymers and other materials. Additionally, 4-(oxolan-2-yl)aniline has been studied for its potential applications in biochemistry, such as in the synthesis of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 4-(oxolan-2-yl)aniline is not fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. It is also believed that the compound may have an effect on the activity of certain hormones, such as adrenaline and noradrenaline.
Biochemical and Physiological Effects
4-(Oxolan-2-yl)aniline has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of other compounds. It has also been shown to have an effect on the activity of certain hormones, such as adrenaline and noradrenaline. Additionally, the compound has been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Oxolan-2-yl)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it an ideal starting material for a variety of experiments. Additionally, the compound is relatively stable and non-toxic, making it safe to handle and store. However, the compound is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for 4-(oxolan-2-yl)aniline are numerous. One potential direction is to further explore its potential applications in biochemistry, such as in the synthesis of proteins and enzymes. Additionally, further research could be conducted on its potential effects on hormones and neurotransmitters, as well as its potential effects on the metabolism of other compounds. Finally, further research could be conducted on its potential applications in materials science, such as in the synthesis of polymers and other materials.
Synthesemethoden
4-(Oxolan-2-yl)aniline can be synthesized from aniline by a process known as ethoxylation. In this process, aniline is reacted with ethylene oxide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to produce 4-(oxolan-2-yl)aniline. The reaction is typically carried out at elevated temperatures in order to facilitate the reaction. The reaction is reversible, so the product can be separated from the reaction mixture by distillation.
Eigenschaften
IUPAC Name |
4-(oxolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQJAVZAGLCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)




![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)



